2-(Trifluormethylthio)benzaldoxime
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Overview
Description
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-6-trifluoromethylthio-benzothiazole (ska-19), has been reported to interact with voltage-gated sodium channels (nav) and small-conductance ca2±activated k+ channels .
Biochemical Pathways
Drugs typically exert their effects through interactions with molecular targets, signaling pathways, and physiological processes .
Pharmacokinetics
The related compound ska-19 is orally bioavailable , suggesting that 2-(Trifluormethylthio)benzaldoxime might have similar properties.
Result of Action
The related compound ska-19 reduces action potential firing and increases medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluormethylthio)benzaldoxime typically involves the reaction of 2-(trifluoromethylthio)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluormethylthio)benzaldoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzaldoxime moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldoxime derivatives.
Scientific Research Applications
2-(Trifluormethylthio)benzaldoxime has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: A simpler analog without the trifluoromethylthio group.
2-(Trifluoromethylthio)benzaldehyde: The precursor in the synthesis of 2-(Trifluormethylthio)benzaldoxime.
2-Trifluoromethyl benzimidazoles: Compounds with similar trifluoromethylthio groups but different core structures.
Uniqueness
This compound is unique due to the presence of both the trifluoromethylthio group and the benzaldoxime moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[[2-(trifluoromethylsulfanyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQUWFRXJRUQH-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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